ALA-VAL-SER-GLU-HIS-GLN-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN
ALA-VAL-SER-GLU-HIS-GLN-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN
Brand Name:
Vulcanchem
CAS No.:
126391-27-3
VCID:
VC0149955
InChI:
InChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
Molecular Formula:
C77H128N24O25
Molecular Weight:
1790.014
ALA-VAL-SER-GLU-HIS-GLN-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN
CAS No.: 126391-27-3
Main Products
VCID: VC0149955
Molecular Formula: C77H128N24O25
Molecular Weight: 1790.014
CAS No. | 126391-27-3 |
---|---|
Product Name | ALA-VAL-SER-GLU-HIS-GLN-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN |
Molecular Formula | C77H128N24O25 |
Molecular Weight | 1790.014 |
IUPAC Name | (2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 |
Standard InChIKey | ZABSHDQMRQGWPF-AIUDRUNGSA-N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
PubChem Compound | 118855740 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume